molecular formula C13H16ClN3 B2444098 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2044713-61-1

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No. B2444098
CAS RN: 2044713-61-1
M. Wt: 249.74
InChI Key: IZXSJMCYQOIFKD-UHFFFAOYSA-N
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Description

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a heterocyclic organic compound that contains nitrogen and carbon atoms in its structure. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research are discussed in

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with a substituted imidazole scaffold, similar to 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride, are pivotal in the design of pharmacophores. Specifically, they are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The review highlights the structural basis of their activity and affirms the significance of the imidazole scaffold in achieving high binding selectivity and potency (Scior et al., 2011).

Analytical Techniques for Heterocyclic Amines

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride belongs to the class of heterocyclic amines. The review by Teunissen et al. (2010) provides an extensive overview of the methods for analyzing such compounds, particularly focusing on liquid chromatography coupled with mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).

C-N Bond Forming Cross-Coupling Reactions

The compound's utility extends to the field of organic synthesis, particularly in C-N bond-forming cross-coupling reactions. A review discusses the application of copper-mediated systems in these reactions, highlighting the role of the imidazole scaffold among other amines (Kantam et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should aim to elucidate these pathways to better understand the compound’s mechanism of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors affect 2-phenyl-5h,6h,7h,8h-imidazo[1,2-a]pyridin-3-amine hydrochloride are currently unavailable .

properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-3,6-7H,4-5,8-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSJMCYQOIFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

CAS RN

2044713-61-1
Record name 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
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